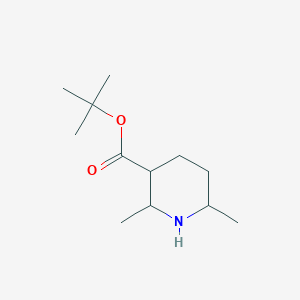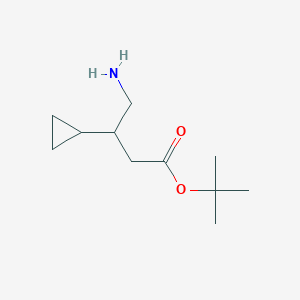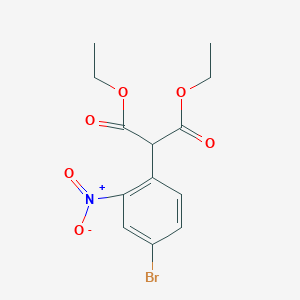
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Vue d'ensemble
Description
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H15NO4 and a molecular weight of 261.28 .
Molecular Structure Analysis
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a linear formula of C14H15NO4 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a linear formula of C20H17N3O4 and a molecular weight of 363.376 .Physical And Chemical Properties Analysis
The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a molecular weight of 261.28 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a molecular weight of 363.376 .Applications De Recherche Scientifique
Green Synthesis of Analgesics
- Green Synthesis for Analgesics : A study by Reddy, Reddy, and Dubey (2014) focused on environmentally friendly synthesis of potential analgesic compounds related to 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This green approach highlights an alternative to traditional drug synthesis methods.
Sickle Cell Disease Treatment
- In Vivo Genotoxicity in Sickle Cell Disease : Dos Santos et al. (2011) assessed the in vivo genotoxicity of derivatives of this compound as potential treatments for Sickle Cell Disease (SCD), finding them to be non-genotoxic and safer compared to existing treatments (dos Santos et al., 2011).
Cytotoxic Agents
- Synthesis and QSAR Study of Derivatives : Modi et al. (2011) synthesized novel derivatives of this compound and evaluated their cytotoxic activity, particularly against breast cancer cells (Modi et al., 2011).
Anticonvulsant and Neurotoxicity Evaluation
- Anticonvulsant and Neurotoxicity of Derivatives : Khan et al. (2009) synthesized and evaluated a series of derivatives of this compound for anticonvulsant activity, identifying several compounds with significant activity and low toxicity (Khan et al., 2009).
Synthesis of Phosphorus Ylides
- Synthesis of Functionalized Phosphorus Ylides : Ahmadi et al. (2007) developed a method for synthesizing highly functionalized phosphorus ylides using derivatives of this compound, demonstrating its utility in organic synthesis (Ahmadi et al., 2007).
Molecular Recognition in Solid State
- Molecular Recognition for Drug Formation : Dudek et al. (2018) studied the formation of solvates and cocrystals with Apremilast, a derivative of this compound, emphasizing its role in molecular recognition in the solid state (Dudek et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGXHXRRJHMULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279298 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |
CAS RN |
2017-94-9 | |
| Record name | NSC12130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)





![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)
